molecular formula C16H18N2O B13647619 Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- CAS No. 61545-23-1

Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-

Cat. No.: B13647619
CAS No.: 61545-23-1
M. Wt: 254.33 g/mol
InChI Key: YKBYBPWVZBCSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group and a dimethylphenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- typically involves the reaction of 3,5-dimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dimethylphenyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of biochemical assays and diagnostic tools.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacological effects and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Acetamide, 2-(diethylamino)-N-(3,5-dimethylphenyl)-
  • N-(2,5-dimethylphenyl)acetamide
  • 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

Uniqueness:

  • The presence of both phenyl and dimethylphenyl groups in Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl- provides unique steric and electronic properties, influencing its reactivity and interactions.
  • Compared to similar compounds, it may exhibit distinct biological activities and pharmacological profiles, making it a valuable compound for research and development.

Properties

CAS No.

61545-23-1

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-N-phenylacetamide

InChI

InChI=1S/C16H18N2O/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,18,19)

InChI Key

YKBYBPWVZBCSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.